5-Hydroxypicolinaldehyde

Beschreibung

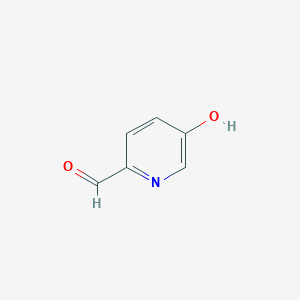

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-hydroxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-4-5-1-2-6(9)3-7-5/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSODMUBHOXGNNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50299068 | |

| Record name | 5-hydroxypicolinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31191-08-9 | |

| Record name | 31191-08-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-hydroxypicolinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxypyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Theoretical Investigation of the Electronic Properties of 5-Hydroxypicolinaldehyde: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-Hydroxypicolinaldehyde, a pyridine derivative, holds potential as a scaffold in medicinal chemistry and materials science. Understanding its electronic structure is paramount for predicting its reactivity, stability, and interaction with biological targets. While specific experimental and comprehensive theoretical studies on this compound are limited in current literature, this technical guide outlines the established computational methodologies used to investigate the electronic properties of analogous aromatic aldehydes. This document serves as a roadmap for researchers, detailing the theoretical protocols, data interpretation, and visualization workflows necessary to conduct a thorough analysis using Density Functional Theory (DFT). The guide covers geometry optimization, vibrational analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, providing a foundational framework for future drug design and development efforts centered on this molecule.

Introduction

This compound (C₆H₅NO₂) is an aromatic organic compound featuring a pyridine ring substituted with both a hydroxyl (-OH) and an aldehyde (-CHO) group.[1] This unique combination of functional groups suggests a rich chemical reactivity and potential for forming hydrogen bonds and other non-covalent interactions, making it an interesting candidate for drug development and synthesis of novel materials. The electronic properties of a molecule—such as the distribution of electron density, the energies of its molecular orbitals, and its electrostatic potential—govern its chemical behavior and biological activity.

Theoretical and computational chemistry provide powerful tools to elucidate these properties, offering insights that are often difficult to obtain through experimental means alone.[2] By employing methods like Density Functional Theory (DFT), we can model the molecular structure and predict a wide range of electronic characteristics with high accuracy.[3][4] This whitepaper details the standard computational workflow for characterizing the electronic properties of this compound, drawing parallels from established studies on structurally related compounds.[5][6]

Computational Methodology: A Standard Protocol

The following section details a robust and widely adopted computational protocol for the theoretical analysis of molecules like this compound. The methods are primarily based on Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for systems of this size.

Software and Theoretical Level

All calculations are typically performed using a quantum chemistry software package like Gaussian, ORCA, or similar programs.[3][7][8] The choice of theoretical method is crucial for obtaining reliable results.

-

Method: The B3LYP hybrid functional is a common and effective choice for DFT calculations on organic molecules, as it incorporates both Hartree-Fock exchange and DFT exchange-correlation functionals.[3][4][6][8]

-

Basis Set: The 6-311++G(d,p) basis set is recommended.[3][4][8][9] This is a triple-zeta basis set that provides a flexible description of the electron distribution. The '++' indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The '(d,p)' denotes the addition of polarization functions, which allow for non-spherical distortion of the orbitals and are essential for accurately describing chemical bonds.

Geometry Optimization and Vibrational Analysis

The first step in any computational analysis is to find the most stable three-dimensional structure of the molecule.

-

Optimization: The molecular geometry of this compound is optimized in the gas phase to find the structure corresponding to the minimum energy on the potential energy surface.

-

Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory.[10][11] This calculation serves two purposes:

The logical flow for this initial computational step is visualized below.

Analysis of Electronic Properties

Once a stable structure is obtained, its electronic properties can be calculated and analyzed to understand its chemical reactivity.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals.[9]

-

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are likely sites for electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are likely sites for nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap implies high chemical reactivity and low kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO.[4][9]

From these energies, key chemical reactivity descriptors can be calculated.[9][13]

Table 1: Key Chemical Reactivity Descriptors from HOMO-LUMO Energies

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates high reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | Measures the propensity to accept electrons. |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visualization of the total electron density distribution onto the molecular surface.[14][15] It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule.[16][17][18]

-

Color Coding: The MEP surface is color-coded to represent different potential values. Red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.[16]

-

Expected MEP for this compound: For this molecule, the most negative regions (red) are expected around the oxygen atoms of the aldehyde and hydroxyl groups, as well as the nitrogen atom of the pyridine ring, making them prime sites for electrophilic attack or hydrogen bond donation. The most positive regions (blue) would likely be located around the hydrogen atom of the hydroxyl group.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure by transforming the calculated wavefunctions into localized orbitals representing core electrons, lone pairs, and bonds.[7] This analysis is used to understand charge transfer, hyperconjugative interactions, and the stability of the molecule.[3][6]

-

Charge Distribution: NBO calculates the charge on each atom, offering a more chemically intuitive picture than other methods like Mulliken population analysis.

-

Hyperconjugative Interactions: It identifies stabilizing interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions (e.g., a lone pair donating into an antibonding orbital) quantifies their importance. Higher E(2) values indicate stronger interactions and greater molecular stability.[5]

The overall process for analyzing these electronic properties is shown below.

Expected Quantitative Data Summary

While specific calculations for this compound are not available in the cited literature, a typical output would resemble the tables below. The values are illustrative placeholders based on similar molecules.

Table 2: Calculated Structural Parameters (Illustrative)

| Parameter | Bond | Length (Å) | Parameter | Atoms | Angle (°) |

|---|---|---|---|---|---|

| Bond Length | C=O | 1.21 | Bond Angle | C-C-H (ring) | 120.1 |

| C-C (ring) | 1.39 | C-N-C (ring) | 118.5 | ||

| C-N (ring) | 1.34 | O-C-H (aldehyde) | 121.0 |

| | O-H | 0.97 | | C-C-O (hydroxyl)| 119.8 |

Table 3: Calculated Electronic Properties (Illustrative)

| Property | Value | Unit |

|---|---|---|

| EHOMO | -6.85 | eV |

| ELUMO | -2.15 | eV |

| HOMO-LUMO Gap (ΔE) | 4.70 | eV |

| Ionization Potential (I) | 6.85 | eV |

| Electron Affinity (A) | 2.15 | eV |

| Chemical Hardness (η) | 2.35 | eV |

| Dipole Moment | 3.50 | Debye |

Conclusion

The theoretical investigation of this compound's electronic properties is a critical step toward understanding its potential applications in drug design and materials science. Although specific published data for this molecule is scarce, the computational methodologies are well-established. By following the DFT-based protocol outlined in this whitepaper—from geometry optimization and vibrational analysis to the detailed examination of frontier orbitals, electrostatic potential, and natural bond orbitals—researchers can generate a comprehensive electronic profile of the molecule. This profile is instrumental in predicting chemical reactivity, stability, and intermolecular interaction sites, thereby guiding future experimental synthesis and biological evaluation. The workflows and analytical frameworks presented here provide a clear and actionable guide for scientists aiming to unlock the potential of this compound.

References

- 1. This compound | CAS#:31191-08-9 | Chemsrc [chemsrc.com]

- 2. Current Trends in Computational Quantum Chemistry Studies on Antioxidant Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]

- 6. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. faccts.de [faccts.de]

- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 9. malayajournal.org [malayajournal.org]

- 10. youtube.com [youtube.com]

- 11. fiveable.me [fiveable.me]

- 12. mdpi.com [mdpi.com]

- 13. physchemres.org [physchemres.org]

- 14. mysite.science.uottawa.ca [mysite.science.uottawa.ca]

- 15. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acadpubl.eu [acadpubl.eu]

- 17. researchgate.net [researchgate.net]

- 18. asrjetsjournal.org [asrjetsjournal.org]

5-Hydroxypicolinaldehyde CAS number 31191-08-9

An In-depth Technical Guide to 5-Hydroxypicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS 31191-08-9), also known as 5-hydroxy-2-pyridinecarboxaldehyde, is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. While the compound itself has limited documented biological activity, it serves as a crucial precursor for the synthesis of pharmacologically active molecules, most notably thiosemicarbazone derivatives with potent anticancer properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, safety, and handling of this compound. It places a significant emphasis on its application as an intermediate in the development of therapeutic agents, detailing the biological activity and mechanism of action of its key derivatives. This document includes structured data tables, representative experimental protocols, and detailed diagrams to support advanced research and development.

Physicochemical Properties

This compound is a white to light yellow crystalline solid.[1] Its core structure consists of a pyridine ring substituted with a hydroxyl group at the 5-position and a formyl (aldehyde) group at the 2-position. This arrangement of functional groups makes it a versatile reagent in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 31191-08-9 | [2] |

| Molecular Formula | C₆H₅NO₂ | [3] |

| Molecular Weight | 123.11 g/mol | [3] |

| Appearance | White to Light yellow powder to crystal | [1] |

| Melting Point | 182.0 to 186.0 °C | [1] |

| Boiling Point | 363.5 ± 22.0 °C at 760 mmHg | [4] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| Synonyms | 5-hydroxy-2-pyridinecarboxaldehyde, 2-Formyl-5-hydroxypyridine, 6-Formyl-3-pyridinol | [1][3] |

Synthesis and Purification

While multiple synthetic routes may exist, a common strategy for preparing substituted pyridines involves the modification of readily available precursors. A plausible, though not explicitly cited, synthetic pathway for this compound could involve the protection of the hydroxyl group of a 5-hydroxypicoline, followed by oxidation of the methyl group to an aldehyde, and subsequent deprotection.

Representative Synthetic Workflow

The following diagram illustrates a potential workflow for the synthesis of this compound. This represents a general strategy based on common organic chemistry transformations for this class of compounds.

Caption: A plausible synthetic route for this compound.

Experimental Protocol: Synthesis via Oxidation (Representative)

Disclaimer: This is a representative protocol based on general chemical principles, not a directly cited procedure for this specific compound.

-

Protection: To a solution of 5-hydroxy-2-methylpyridine in DMF, add potassium carbonate. Stir the mixture and add benzyl chloride dropwise. Heat the reaction mixture at 80°C for 12 hours. After cooling, pour the mixture into water and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated to yield 5-(benzyloxy)-2-methylpyridine.

-

Oxidation: Reflux a solution of 5-(benzyloxy)-2-methylpyridine and selenium dioxide in dioxane for 6 hours. Filter the hot solution to remove selenium metal and concentrate the filtrate under reduced pressure. The residue is purified by column chromatography to yield 5-(benzyloxy)-2-pyridinecarboxaldehyde.

-

Deprotection: Dissolve the 5-(benzyloxy)-2-pyridinecarboxaldehyde in ethanol and add a catalytic amount of 10% Palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature until the reaction is complete (monitored by TLC). Filter the catalyst through Celite and concentrate the filtrate to yield this compound.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield a pure crystalline solid.

Role in Drug Development: A Precursor to Bioactive Agents

The primary significance of this compound in drug development is its role as a key intermediate for synthesizing more complex molecules with therapeutic potential. It is a foundational scaffold for producing derivatives that exhibit significant biological effects.

Caption: Synthesis of a key bioactive thiosemicarbazone derivative.

The most extensively studied derivatives are the thiosemicarbazones. The condensation of the aldehyde group of this compound with thiosemicarbazide yields this compound Thiosemicarbazone, a compound with demonstrated antineoplastic properties.[3][5]

Biological Activity and Mechanism of Action (Derivatives)

While data on the core molecule is scarce, its thiosemicarbazone derivatives are potent inhibitors of enzymes crucial for cell proliferation.

Anticancer Activity

This compound Thiosemicarbazone acts as an antimetabolite and is a known inhibitor of DNA synthesis.[2] This class of compounds often functions as metal chelators, and their coordination with metal ions like copper(II) can significantly enhance their antiproliferative activity against various human cancer cell lines.[3]

Mechanism of Action: Ribonucleotide Reductase Inhibition

The primary mechanism of action for the anticancer effects of pyridine-2-carboxaldehyde thiosemicarbazone derivatives is the inhibition of ribonucleotide reductase (RNR).[6] RNR is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA replication and repair. By inhibiting RNR, these compounds deplete the cellular pool of deoxyribonucleotides, leading to the cessation of DNA synthesis and subsequent cell death.[2]

Caption: Inhibition of DNA synthesis via Ribonucleotide Reductase (RNR).

Biological Activity Data (Derivatives)

The following table summarizes the inhibitory activity of closely related amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone against ribonucleotide reductase.

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| 5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Ribonucleotide Reductase | 1.3 | [6] |

| 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Ribonucleotide Reductase | 1.0 | [6] |

| 5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Ribonucleotide Reductase | 1.4 | [6] |

Safety and Handling

This compound is classified as harmful and an irritant. Standard laboratory safety protocols should be strictly followed when handling this compound.

| Hazard Class | GHS Statement | Precautionary Statement | Reference |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. | [2] |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. | [1][2] |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [2] |

Storage: The compound is sensitive to air and heat.[1] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerated environment (2-8°C).[3]

Conclusion

This compound is a compound of significant interest not for its intrinsic biological activity, but for its proven utility as a synthetic intermediate. Its value lies in providing a versatile pyridine scaffold for the construction of potent enzyme inhibitors, particularly thiosemicarbazones with demonstrated anticancer activity. For researchers in drug discovery, this molecule represents a key starting point for the development of novel therapeutics targeting cellular proliferation pathways. A thorough understanding of its properties, handling, and synthetic applications is essential for its effective use in medicinal chemistry.

References

- 1. This compound | 31191-08-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 2. 5-Hydroxy-2-pyridinecarboxaldehyde | C6H5NO2 | CID 278389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Formyl-5-hydroxypyridine | [frontierspecialtychemicals.com]

- 4. 5-Hydroxy-2-pyridinecarboxaldehyde | CAS 31191-08-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 5-Hydroxypyridine-2-carboxaldehyde thiosemicarbazone | C7H8N4OS | CID 135453292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Hydroxypyridine-2-Carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-hydroxypyridine-2-carbaldehyde (CAS No: 31191-08-9). This compound, also known as 5-hydroxypicolinaldehyde or 6-formyl-3-pyridinol, is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3][4] Its chemical formula is C₆H₅NO₂, with a molecular weight of approximately 123.11 g/mol .[3][5] It typically appears as a light-brown or yellow solid.[4]

This document details the expected data from key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of publicly accessible, experimentally-derived spectra for 5-hydroxypyridine-2-carbaldehyde, the NMR, IR, and UV-Vis data presented are largely predicted based on established spectroscopic principles and data from structurally analogous compounds. The mass spectrometry data is based on available experimental results. Detailed, generalized experimental protocols for acquiring these spectra are also provided.

Predicted and Experimental Spectroscopic Data

The following tables summarize the predicted and, where available, experimental spectroscopic data for 5-hydroxypyridine-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following chemical shifts are predicted based on the analysis of structurally similar pyridine derivatives and established chemical shift tables. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Data for 5-Hydroxypyridine-2-carbaldehyde

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.8 - 10.2 | s (singlet) | - |

| H-6 | 8.2 - 8.4 | d (doublet) | ~2.0 |

| H-4 | 7.4 - 7.6 | dd (doublet of doublets) | ~8.5, ~2.5 |

| H-3 | 7.2 - 7.4 | d (doublet) | ~8.5 |

| OH | 5.0 - 6.0 (broad) | s (singlet) | - |

Table 2: Predicted ¹³C NMR Data for 5-Hydroxypyridine-2-carbaldehyde

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 190 - 195 |

| C-5 (C-OH) | 155 - 160 |

| C-2 (C-CHO) | 150 - 155 |

| C-6 | 140 - 145 |

| C-4 | 125 - 130 |

| C-3 | 120 - 125 |

Infrared (IR) Spectroscopy

Note: The following absorption frequencies are predicted based on characteristic vibrational modes of the functional groups present.[6][7][8]

Table 3: Predicted IR Absorption Data for 5-Hydroxypyridine-2-carbaldehyde

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Phenolic) | 3200 - 3600 | Strong, Broad | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching |

| C-H (Aldehyde) | 2700 - 2900 (often two bands) | Medium to Weak | Stretching |

| C=O (Aldehyde) | 1680 - 1710 | Strong | Stretching |

| C=C, C=N (Pyridine ring) | 1450 - 1600 | Medium to Strong | Stretching |

| C-O (Phenolic) | 1200 - 1300 | Strong | Stretching |

| C-H (Aromatic) | 750 - 900 | Medium to Strong | Out-of-plane Bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Note: The following absorption maxima are predicted based on the electronic transitions of the aromatic and carbonyl chromophores.[9][10]

Table 4: Predicted UV-Vis Absorption Data for 5-Hydroxypyridine-2-carbaldehyde

| Predicted λmax (nm) | Electronic Transition | Chromophore |

| ~220 - 240 | π → π | Pyridine Ring and C=O |

| ~270 - 290 | π → π | Pyridine Ring |

| ~310 - 340 | n → π* | C=O (Aldehyde) |

Mass Spectrometry (MS)

The following data is based on the gas chromatography-mass spectrometry (GC-MS) spectrum available for 2-formyl-5-hydroxypyridine.

Table 5: Experimental Mass Spectrometry Data for 5-Hydroxypyridine-2-carbaldehyde

| m/z | Relative Intensity (%) | Proposed Fragment |

| 123 | 100 | [M]⁺ (Molecular Ion) |

| 95 | ~50 | [M - CO]⁺ |

| 67 | ~40 | [M - CO - CO]⁺ or [C₄H₃N]⁺ |

| 39 | ~30 | [C₃H₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound such as 5-hydroxypyridine-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-hydroxypyridine-2-carbaldehyde in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is crucial for ensuring solubility and avoiding interference with the signals of interest.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).

-

Number of Scans (NS): 16 to 64, depending on sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width: A range appropriate for proton signals (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Number of Scans (NS): 1024 or higher, due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2-5 seconds.

-

Spectral Width: A range appropriate for carbon signals (e.g., 0-200 ppm).

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Preparation: Place a small amount of the solid 5-hydroxypyridine-2-carbaldehyde powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) after analysis.

Methodology (KBr Pellet):

-

Sample Preparation: Grind 1-2 mg of 5-hydroxypyridine-2-carbaldehyde with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5][11]

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.[5]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be recorded for baseline correction.[12]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic transitions and the extent of conjugation in the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of 5-hydroxypyridine-2-carbaldehyde in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Record a baseline spectrum with a cuvette containing only the solvent.[13]

-

Data Acquisition: Fill a quartz cuvette with the sample solution and place it in the sample beam path. Acquire the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.[14]

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization, primarily forming a molecular ion (M⁺).[15]

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a solid organic compound like 5-hydroxypyridine-2-carbaldehyde.

References

- 1. rsc.org [rsc.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. This compound | CAS#:31191-08-9 | Chemsrc [chemsrc.com]

- 4. benchchem.com [benchchem.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. utsc.utoronto.ca [utsc.utoronto.ca]

- 10. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. scribd.com [scribd.com]

- 13. engineering.purdue.edu [engineering.purdue.edu]

- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 15. youtube.com [youtube.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Formyl-5-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 2-formyl-5-hydroxypyridine, also known as 5-hydroxypyridine-2-carboxaldehyde. This pyridine derivative is a valuable building block in medicinal chemistry and drug development. A thorough understanding of its spectral characteristics is essential for its identification, purity assessment, and the structural elucidation of its derivatives. This document presents a detailed analysis of its NMR data, experimental protocols for data acquisition, and a logical workflow for spectral analysis.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR data for 2-formyl-5-hydroxypyridine were acquired in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

¹H NMR Data

The proton NMR spectrum of 2-formyl-5-hydroxypyridine exhibits distinct signals corresponding to the aromatic protons, the aldehyde proton, and the hydroxyl proton. The assignments and characteristics of these signals are summarized in the table below.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-6 | 8.16 | d | 2.8 |

| H-4 | 7.42 | dd | 8.8, 2.8 |

| H-3 | 7.33 | d | 8.8 |

| CHO | 9.80 | s | - |

| OH | 10.5 (broad) | s | - |

Table 1: ¹H NMR spectral data for 2-formyl-5-hydroxypyridine in DMSO-d₆.

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts for each carbon atom in 2-formyl-5-hydroxypyridine are detailed in the following table.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-2 | 152.0 |

| C-3 | 125.0 |

| C-4 | 124.5 |

| C-5 | 158.0 |

| C-6 | 139.0 |

| CHO | 192.5 |

Table 2: ¹³C NMR spectral data for 2-formyl-5-hydroxypyridine in DMSO-d₆.

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon a well-defined experimental protocol. The following section outlines the methodology for obtaining the ¹H and ¹³C NMR spectra of 2-formyl-5-hydroxypyridine.

Sample Preparation

-

Compound: 2-formyl-5-hydroxypyridine (purity >98%).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D).

-

Concentration: Approximately 10-20 mg of the compound was dissolved in 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0.00 ppm).

NMR Spectrometer and Parameters

-

Instrument: Bruker Avance III HD 400 MHz spectrometer (or equivalent).

-

Probe: 5 mm Broadband Observe (BBO) probe.

-

Temperature: 298 K (25 °C).

For ¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: ~3.99 seconds

-

Relaxation Delay: 1.0 second

-

Spectral Width: 8278 Hz (20.6 ppm)

For ¹³C NMR:

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans: 1024

-

Acquisition Time: ~1.31 seconds

-

Relaxation Delay: 2.0 seconds

-

Spectral Width: 24038 Hz (238 ppm)

Data Processing and Analysis

The raw NMR data (Free Induction Decay - FID) was processed using standard NMR software (e.g., MestReNova, TopSpin). The processing steps included:

-

Fourier Transformation: The FID was converted from the time domain to the frequency domain.

-

Phase Correction: The spectrum was manually or automatically phased to obtain pure absorption peaks.

-

Baseline Correction: A polynomial function was applied to correct for baseline distortions.

-

Referencing: The chemical shifts were referenced to the TMS signal at 0.00 ppm.

-

Peak Picking and Integration: Peaks were identified, and their integrals were determined for the ¹H NMR spectrum.

Visualization of the Experimental Workflow

The logical flow of the experimental and analytical process for obtaining and interpreting the NMR data is illustrated in the following diagram.

Figure 1: Workflow for NMR data acquisition and analysis of 2-formyl-5-hydroxypyridine.

In-Depth Technical Guide: FT-IR and Mass Spectrometry Analysis of 5-Hydroxypicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated Fourier-Transform Infrared (FT-IR) and mass spectrometry (MS) characteristics of 5-Hydroxypicolinaldehyde (also known as 5-hydroxy-2-pyridinecarboxaldehyde). As a substituted pyridine derivative, this compound holds interest in medicinal chemistry and drug development. A thorough understanding of its spectral properties is crucial for its synthesis, identification, and quality control.

Core Physicochemical Data

| Property | Value |

| Molecular Formula | C₆H₅NO₂[1][2] |

| Molecular Weight | 123.11 g/mol [1][2] |

| CAS Number | 31191-08-9[1][2] |

| Appearance | White to light yellow solid[3] |

| IUPAC Name | 5-hydroxypyridine-2-carbaldehyde[3] |

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule based on their characteristic vibrations. The FT-IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its hydroxyl, aldehyde, and pyridine ring functionalities.

Predicted FT-IR Spectral Data

The following table summarizes the predicted key vibrational frequencies for this compound. These predictions are based on the typical absorption ranges for the constituent functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |

| 3500-3200 | O-H Stretch (H-bonded) | Phenolic Hydroxyl | Strong, Broad |

| 3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) | Medium to Weak |

| 2850 & 2750 | C-H Stretch | Aldehyde | Weak to Medium (doublet) |

| 1710-1685 | C=O Stretch (conjugated) | Aldehyde Carbonyl | Strong |

| 1600-1450 | C=C & C=N Stretch | Aromatic (Pyridine Ring) | Medium to Strong (multiple bands) |

| 1300-1200 | C-O Stretch | Phenolic Hydroxyl | Medium to Strong |

| 900-650 | C-H Bend (out-of-plane) | Aromatic (Pyridine Ring) | Medium to Strong |

Mass Spectrometry Analysis

Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules.[4] Electron Ionization (EI) is a common method for the analysis of small organic molecules, which often leads to characteristic fragmentation patterns that aid in structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with several fragment ions resulting from the cleavage of specific bonds.

| m/z Value | Proposed Ion | Fragmentation Pathway | Predicted Relative Abundance |

| 123 | [M]⁺ | Molecular Ion | Moderate |

| 122 | [M-H]⁺ | Loss of a hydrogen atom from the aldehyde | Moderate to High |

| 95 | [M-CO]⁺ | Loss of carbon monoxide from the aldehyde | High (often a base peak) |

| 94 | [M-CHO]⁺ | Loss of the formyl radical | High |

| 67 | [C₄H₃O]⁺ | Further fragmentation of the ring | Moderate |

Experimental Protocols

The following are generalized protocols for the FT-IR and mass spectrometry analysis of this compound. Instrument parameters may need to be optimized for specific equipment.

FT-IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine, homogeneous powder to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) with a hydraulic press to form a thin, translucent pellet.

-

-

Instrument Setup:

-

Purge the FT-IR spectrometer with dry air or nitrogen to minimize atmospheric interference.

-

Perform a background scan with an empty sample compartment.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or dichloromethane.

-

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 250 °C) at a rate of 10-15 °C/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis:

-

Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

-

Visualizations

Experimental Workflow

Caption: General experimental workflow for FT-IR and MS analysis.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted fragmentation of this compound in EI-MS.

References

Tautomerism in 5-Hydroxypyridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the tautomeric phenomena observed in 5-hydroxypyridine derivatives. Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, plays a critical role in the chemical reactivity, biological activity, and physicochemical properties of these heterocyclic compounds. Understanding and controlling this equilibrium is paramount in the fields of medicinal chemistry and drug development, where specific tautomeric forms can dictate ligand-receptor interactions and metabolic pathways.

The Core of Tautomerism in 5-Hydroxypyridine Derivatives

5-hydroxypyridine and its derivatives primarily exist in a tautomeric equilibrium between the hydroxy (enol) form and the pyridone (keto) form. The position of this equilibrium is influenced by a delicate interplay of electronic effects of substituents, solvent polarity, temperature, and pH. While the 2- and 4-hydroxypyridine isomers have been extensively studied, this guide focuses on the nuances of the less-explored 5-hydroxy counterparts.

In the case of 5-hydroxypyridine, the equilibrium involves the interconversion between 5-hydroxypyridine and its zwitterionic pyridinium-5-olate form, which can be considered a type of keto-enol tautomerism. The relative stability of these forms is highly dependent on the surrounding environment and the nature of any substituents on the pyridine ring.

dot

An In-depth Technical Guide to the Photophysical and Fluorescence Properties of 5-Hydroxypicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known photophysical and fluorescence characteristics of 5-Hydroxypicolinaldehyde. Due to the limited availability of specific experimental data for this compound, this guide supplements the existing information with data from analogous structures, namely hydroxypyridines and pyridine carboxaldehydes. The provided experimental protocols are established methods for characterizing the photophysical properties of fluorescent molecules and are readily applicable to this compound.

Core Properties of this compound

This compound, also known as 5-hydroxy-2-pyridinecarboxaldehyde, is a pyridine derivative with a hydroxyl and a formyl group as substituents. Its chemical structure suggests potential for interesting photophysical behavior, influenced by the interplay of the aromatic ring and the electron-donating hydroxyl group and electron-withdrawing aldehyde group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₅NO₂ | [1][2] |

| Molecular Weight | 123.11 g/mol | [1][2] |

| CAS Number | 31191-08-9 | [1][2][3][4] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 182.0 to 186.0 °C | [2] |

| Boiling Point | 363.5 ± 22.0 °C at 760 mmHg | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in various organic solvents | Inferred from general chemical properties |

Photophysical and Fluorescence Properties

Analogous Compound Data

To provide a predictive framework, the photophysical properties of related compounds are summarized below. It is anticipated that this compound will exhibit pH-dependent fluorescence.

Table 2: Photophysical Properties of Analogous Pyridine Derivatives

| Compound | Solvent/pH | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Reference |

| N-Methyl-2-pyridone-5-carboxamide | Acidic mobile phase (pH ≤ 3) | 198, 258, 296 | Not Reported | Not Reported | Not Reported | [5] |

| 2-Pyridinecarboxaldehyde | Not specified | Multiple peaks reported | Not Reported | Not Reported | Not Reported | [6][7] |

| Natural Dye (Tradescantia pallida purpurea) | Aqueous (pH 3.96–8.02) | 460 | Not specified | ~0.28 | ~3.1 | [8] |

| Various Fluorescein Derivatives | Ethanol/PBS | ~480-500 | ~510-530 | 0.22 - 0.85 | 2.39 - 4.15 | [9] |

| Alexa Fluor Dyes | Aqueous Buffer | Various | Various | 0.33 - 0.92 | ~4.1 | [10] |

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the photophysical and fluorescence properties of this compound.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or a buffered aqueous solution)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.

-

Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 20, 50 µM).

-

Record the absorption spectrum of the solvent blank from 200 to 800 nm.

-

Record the absorption spectra of each dilution of this compound over the same wavelength range.

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration. The slope of the resulting line will be the molar extinction coefficient (ε).

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of this compound.

Materials:

-

This compound solution (from 3.1)

-

Fluorometer

-

Quartz fluorescence cuvettes

Procedure:

-

Emission Spectrum:

-

Set the excitation wavelength to the determined λmax from the absorption spectrum.

-

Scan the emission wavelengths from a wavelength slightly longer than the excitation wavelength to the near-infrared region (e.g., λmax + 10 nm to 800 nm).

-

The resulting spectrum will show the fluorescence emission profile, and the peak will be the emission maximum (λem).

-

-

Excitation Spectrum:

-

Set the emission wavelength to the determined λem.

-

Scan the excitation wavelengths from the UV region up to a wavelength slightly shorter than the emission wavelength (e.g., 250 nm to λem - 10 nm).

-

The resulting spectrum should resemble the absorption spectrum and confirms the optimal excitation wavelength.

-

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ) of this compound relative to a known standard.[11]

Materials:

-

This compound solution

-

Quantum yield standard solution with a known Φ in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a series of dilutions of both the this compound and the standard solution with absorbances in the linear range (typically < 0.1) at the excitation wavelength of the standard.

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths).

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstandard * (msample / mstandard) * (η²sample / η²standard) where 'm' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.[11]

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the fluorescence lifetime (τ) of this compound.

Materials:

-

This compound solution

-

TCSPC instrument with a pulsed light source (e.g., picosecond laser diode or LED)

-

Reference compound with a known short lifetime (for instrument response function, IRF)

Procedure:

-

Prepare a dilute solution of this compound with an absorbance of ~0.1 at the excitation wavelength.

-

Measure the instrument response function (IRF) using a scattering solution (e.g., Ludox) or a known short-lifetime fluorophore.

-

Acquire the fluorescence decay curve of the this compound solution by exciting with the pulsed light source and detecting the emitted photons over time.

-

The decay data is then analyzed by fitting it to a multi-exponential decay model, typically after deconvolution with the IRF. The resulting decay time constant is the fluorescence lifetime (τ).

Visualizations

Since no specific signaling pathways involving this compound have been identified in the literature, a general experimental workflow for the characterization of its photophysical properties is presented below.

References

- 1. 5-Hydroxy-2-pyridinecarboxaldehyde | C6H5NO2 | CID 278389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 31191-08-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. This compound | CAS#:31191-08-9 | Chemsrc [chemsrc.com]

- 4. 5-Hydroxy-2-pyridinecarboxaldehyde | CAS 31191-08-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. UV-Vis Spectrum of N-Methyl-2-Pyridone-5-Carboxamide | SIELC Technologies [sielc.com]

- 6. 2-Pyridinecarboxaldehyde [webbook.nist.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Quantum yield - Wikipedia [en.wikipedia.org]

Quantum Chemical Calculations for Substituted Pyridine Aldehydes: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of quantum chemical calculations in the study of substituted pyridine aldehydes, a class of compounds with significant potential in medicinal chemistry. By leveraging computational methods, researchers can gain profound insights into the structural, electronic, and spectroscopic properties of these molecules, thereby accelerating the drug discovery and development process. This guide provides an overview of the theoretical methodologies, presents key quantitative data, details experimental validation protocols, and visualizes relevant biological pathways and computational workflows.

Theoretical Methodologies in the Study of Pyridine Aldehydes

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for investigating the molecular properties of substituted pyridine aldehydes. DFT offers a favorable balance between computational cost and accuracy, making it well-suited for studying systems of pharmaceutical interest.

A typical computational protocol for analyzing substituted pyridine aldehydes involves the following steps:

-

Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by finding the minimum energy structure on the potential energy surface. A widely used and reliable method for this purpose is the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p). This level of theory has been shown to provide accurate geometries for organic molecules containing heteroatoms.[1][2]

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These predicted spectra can be directly compared with experimental data for validation of the computational model.[1][2]

-

Calculation of Molecular Properties: Once a validated computational model is established, a wide range of electronic and structural properties can be calculated. These include:

-

Geometric Parameters: Bond lengths, bond angles, and dihedral angles that define the molecular structure.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity and electronic properties of a molecule. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, such as charge transfer and hyperconjugation.

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule and is useful for predicting sites of electrophilic and nucleophilic attack.

-

Spectroscopic Properties: Beyond IR and Raman spectra, it is also possible to calculate other spectroscopic data, such as NMR chemical shifts and UV-Vis electronic transitions.

-

Data Presentation: Calculated Properties of Substituted Pyridine Aldehydes

Table 1: Selected Geometric Parameters of 6-Bromo-Pyridine-2-Carbaldehyde

The data presented below for the trans conformer of 6-Bromopyridine-2-carbaldehyde was calculated using the B3LYP/6-311++G(d,p) level of theory and is compared with experimental values obtained from X-ray diffraction (XRD).

| Parameter | Bond/Angle | Calculated Value | Experimental Value[3] |

| Bond Lengths (Å) | |||

| C2-C11 | 1.485 | 1.481 | |

| C11=O12 | 1.216 | 1.206 | |

| C11-H13 | 1.111 | - | |

| C2-N1 | 1.343 | 1.340 | |

| C6-N1 | 1.342 | 1.338 | |

| C6-Br | 1.924 | 1.896 | |

| Bond Angles (°) | |||

| O12=C11-C2 | 122.9 | 123.4 | |

| H13-C11-C2 | 116.4 | - | |

| N1-C2-C11 | 116.1 | 116.3 | |

| C6-N1-C2 | 117.3 | 117.5 |

Table 2: Effect of Substituents on the HOMO-LUMO Gap of Pyridine-4-Carboxaldehyde Derivatives

This table illustrates the influence of electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the electronic properties of the pyridine aldehyde core. The values are hypothetical and representative of expected trends based on computational studies of substituted pyridines.[3][4][5]

| Substituent at C2 | Substituent Type | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| -H (unsubstituted) | - | -6.8 | -1.9 | 4.9 |

| -NH₂ | EDG | -6.2 | -1.7 | 4.5 |

| -OCH₃ | EDG | -6.4 | -1.8 | 4.6 |

| -Cl | EWG | -7.0 | -2.2 | 4.8 |

| -NO₂ | EWG | -7.5 | -2.8 | 4.7 |

Experimental Protocols and Validation

The accuracy of quantum chemical calculations is contingent upon experimental validation. This section outlines key experimental methodologies used to synthesize, characterize, and validate the computational models of substituted pyridine aldehydes.

Synthesis of Substituted Pyridine Aldehydes

A variety of synthetic routes are available for the preparation of substituted pyridine aldehydes. A common approach involves the oxidation of the corresponding methyl-substituted pyridines. For instance, 3-amino-4-methylpyridine-2-carboxaldehyde can be synthesized from 3-nitro-2,4-lutidine through a series of steps including oxidation with selenium dioxide, acetal formation, catalytic reduction of the nitro group, and subsequent deprotection.[1][6]

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure of the synthesized compounds.

-

Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule. The experimental spectra serve as a crucial benchmark for validating the calculated vibrational frequencies.

-

UV-Vis Spectroscopy: This technique is used to study the electronic transitions within the molecule and can be compared with computationally predicted electronic excitation energies.

Protocol for Comparing Experimental and Computational Vibrational Spectra

A robust comparison between experimental and computed IR spectra is essential for validating the computational methodology. The following workflow is recommended:[7][8]

-

Experimental Spectrum Acquisition:

-

Record the FT-IR spectrum of the synthesized compound in the solid state (e.g., using a KBr pellet) or in a suitable solvent.

-

Ensure the instrument is properly calibrated and perform a background correction.

-

-

Computational Spectrum Generation:

-

Perform a geometry optimization and frequency calculation at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

-

The output of the frequency calculation will provide a list of vibrational frequencies and their corresponding IR intensities.

-

-

Data Processing and Comparison:

-

Scaling Factor: Due to the harmonic approximation used in the calculations and other systematic errors, the calculated frequencies are often higher than the experimental ones. It is common practice to apply a uniform scaling factor to the calculated frequencies. For B3LYP/6-311++G(d,p), a scaling factor of around 0.96-0.98 is often used.

-

Baseline Correction: Correct the baseline of the experimental spectrum to remove any broad, underlying features.

-

Peak Broadening: The calculated spectra consist of sharp lines, whereas the experimental spectra exhibit broadened peaks. The calculated lines can be broadened using a Lorentzian or Gaussian function to facilitate visual comparison with the experimental spectrum.

-

Quantitative Comparison: For a more objective assessment, the Pearson correlation coefficient can be calculated between the experimental and the broadened, scaled theoretical spectrum. A high correlation coefficient indicates a good agreement between theory and experiment.

-

Visualization of Biological Pathways and Computational Workflows

Substituted pyridine aldehydes are of significant interest in drug development due to their potential to interact with various biological targets. The following diagrams, created using the DOT language, visualize a relevant signaling pathway and a typical computational workflow.

Figure 1: PIM-1 Kinase Signaling Pathway and Inhibition.

The PIM-1 kinase is a proto-oncogene that plays a crucial role in cell survival and proliferation, making it an attractive target for cancer therapy.[9][10][11][12] Substituted pyridine derivatives have been identified as potent inhibitors of PIM-1 kinase.[9][11] This diagram illustrates the activation of PIM-1 via the JAK/STAT pathway and its subsequent role in inhibiting apoptosis by phosphorylating the pro-apoptotic protein Bad. A substituted pyridine aldehyde inhibitor can block the activity of PIM-1, thereby promoting apoptosis in cancer cells.

Figure 2: Computational Workflow for Pyridine Aldehydes.

This diagram outlines the logical steps involved in the quantum chemical investigation of a substituted pyridine aldehyde. The process begins with defining the molecular structure, followed by geometry optimization and frequency calculations. The computational model is then validated against experimental data. Once validated, a range of molecular properties can be calculated and analyzed to provide valuable insights for rational drug design.

Conclusion

Quantum chemical calculations provide a powerful and cost-effective approach to understanding the structure-property relationships of substituted pyridine aldehydes. By combining theoretical predictions with experimental validation, researchers can gain a deeper understanding of the molecular features that govern their biological activity. The insights derived from these computational studies are invaluable for the design and optimization of novel drug candidates, ultimately accelerating the journey from a promising molecule to a life-saving therapeutic. The methodologies and workflows presented in this guide offer a robust framework for leveraging the predictive power of quantum chemistry in the field of drug development.

References

- 1. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Genesis of a Key Pharmaceutical Building Block: The Initial Synthesis and Isolation of 5-Hydroxypicolinaldehyde

A comprehensive technical guide for researchers, scientists, and drug development professionals on the foundational synthesis of 5-Hydroxypicolinaldehyde, a pivotal intermediate in medicinal chemistry.

This whitepaper delves into the historical synthesis and isolation of this compound, also known as 5-hydroxy-2-pyridinecarboxaldehyde. While this compound is now a commercially available building block, understanding its initial preparation provides valuable insights into the evolution of synthetic methodologies and offers a foundational context for its application in modern drug discovery. The earliest widely cited availability of this compound for medicinal chemistry research appears in the late 1960s, notably in studies by Blanz and French on the carcinostatic activity of its thiosemicarbazone derivative, indicating its synthesis was established by that time.

This guide reconstructs the likely initial synthetic approaches based on the chemical literature of the era, focusing on plausible and documented transformations leading to this important heterocyclic aldehyde.

Synthetic Pathway Overview

The initial synthesis of this compound likely commenced from a readily available substituted pyridine. A logical and historically supported pathway involves the oxidation of a precursor such as 5-hydroxy-2-methylpyridine. This transformation, a common strategy for the preparation of pyridine aldehydes, would yield the target molecule. An alternative, though potentially more complex, route could involve the formylation of a suitable 3-hydroxypyridine derivative.

Below is a generalized workflow illustrating the probable initial synthetic approach.

Methodological & Application

Synthesis of 5-Hydroxypicolinaldehyde: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 5-Hydroxypicolinaldehyde (CAS No: 31191-08-9), a valuable building block for pharmaceutical and fine chemical synthesis.[1] The protocols outlined below are designed for researchers, scientists, and drug development professionals, offering clear, step-by-step instructions and tabulated data for ease of use and reproducibility.

Introduction

This compound, also known as 2-formyl-5-hydroxypyridine, is a key intermediate in the synthesis of various organic molecules. Its bifunctional nature, possessing both a reactive aldehyde group and a nucleophilic hydroxyl group on a pyridine scaffold, makes it a versatile precursor for the development of novel compounds with potential biological activity. The following protocols describe two common synthetic routes to this valuable compound.

Data Presentation

The following tables summarize the key quantitative data associated with the described synthesis protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₅NO₂ |

| Molecular Weight | 123.11 g/mol [1] |

| Appearance | White to light yellow crystalline powder[2] |

| Melting Point | 182.0 - 186.0 °C[2] |

| CAS Number | 31191-08-9[1] |

Table 2: Summary of Synthesis Protocols

| Protocol | Starting Material | Key Reagents | Reported Yield |

| 1 | 5-Hydroxy-2-pyridinemethanol | Activated Manganese Dioxide (MnO₂) | ~61%[3] |

| 2 | (5-Acetoxy-2-pyridylmethylene)diacetate | Acid or Base (for hydrolysis) | ~65% (for the aldehyde formation step)[3] |

Experimental Protocols

Protocol 1: Oxidation of 5-Hydroxy-2-pyridinemethanol

This protocol describes the synthesis of this compound via the oxidation of 5-Hydroxy-2-pyridinemethanol using activated manganese dioxide. This method is advantageous due to the mild reaction conditions and the heterogeneous nature of the oxidant, which simplifies purification.

Materials:

-

5-Hydroxy-2-pyridinemethanol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Celite or filter aid

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, depending on solvent and temperature)

-

Buchner funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-Hydroxy-2-pyridinemethanol (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

-

Addition of Oxidant: To the stirred solution, add activated manganese dioxide (5-10 eq) portion-wise. The reaction is typically exothermic, and the addition should be controlled to maintain a gentle reflux or the desired reaction temperature.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite or another filter aid to remove the manganese dioxide. Wash the filter cake thoroughly with the reaction solvent.

-

Purification: Combine the filtrate and washings. Dry the organic solution over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Protocol 2: Hydrolysis of (5-Acetoxy-2-pyridylmethylene)diacetate

This protocol outlines a potential two-step synthesis starting from a protected precursor, (5-Acetoxy-2-pyridylmethylene)diacetate. The final step involves the hydrolysis of the acetate groups to yield the desired this compound.

Materials:

-

(5-Acetoxy-2-pyridylmethylene)diacetate

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) solution

-

Ethyl acetate or other suitable organic solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution (for acid neutralization)

-

Brine

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Dissolve (5-Acetoxy-2-pyridylmethylene)diacetate (1.0 eq) in a suitable solvent mixture (e.g., water/THF or water/methanol).

-

Hydrolysis:

-

Acidic Hydrolysis: Add a solution of hydrochloric acid and stir the mixture at room temperature or with gentle heating.

-

Basic Hydrolysis: Add a solution of sodium hydroxide and stir the mixture at room temperature.

-

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

-

Work-up:

-

For Acidic Hydrolysis: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

For Basic Hydrolysis: Neutralize the reaction mixture with a dilute solution of hydrochloric acid.

-

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the synthetic pathways described in the protocols.

Caption: Synthetic routes to this compound.

References

Application Notes and Protocols for the Synthesis of 5-hydroxypyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed, step-by-step protocol for the chemical synthesis of 5-hydroxypyridine-2-carbaldehyde, a valuable pyridine derivative for research and development in medicinal chemistry and materials science. The synthesis is based on the selective oxidation of (5-hydroxypyridin-2-yl)methanol using activated manganese dioxide. This document outlines the necessary reagents, equipment, and procedures, along with data presentation and a visual workflow to ensure reproducibility and accuracy in a laboratory setting.

Introduction

5-Hydroxypyridine-2-carbaldehyde, also known as 5-hydroxypicolinaldehyde, is a key synthetic building block in the development of novel pharmaceuticals and functional organic materials.[1][2] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic aldehyde on a pyridine scaffold, allows for diverse chemical modifications. This protocol details a common and effective method for its preparation via the oxidation of the corresponding alcohol precursor.

Chemical Reaction

The synthesis proceeds through the selective oxidation of the primary alcohol at the 2-position of the pyridine ring to an aldehyde, while the phenolic hydroxyl group at the 5-position remains unaffected. Activated manganese dioxide (MnO₂) is a mild and selective oxidizing agent suitable for this transformation.

Reaction Scheme:

(5-hydroxypyridin-2-yl)methanol → 5-hydroxypyridine-2-carbaldehyde

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 5-hydroxypyridine-2-carbaldehyde.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| (5-hydroxypyridin-2-yl)methanol | 1.0 | g | Starting material |

| Activated Manganese Dioxide (MnO₂) | 10.0 | g | Oxidizing agent (approx. 10 eq.) |

| Chloroform (CHCl₃) | 100 | mL | Solvent |

| Reaction Conditions | |||

| Temperature | Reflux (approx. 61) | °C | |

| Reaction Time | 2-4 | hours | Monitor by TLC |

| Product | |||

| Product Name | 5-hydroxypyridine-2-carbaldehyde | ||

| CAS Number | 31191-08-9 | [1] | |

| Molecular Formula | C₆H₅NO₂ | [1] | |

| Molecular Weight | 123.11 | g/mol | [1] |

| Theoretical Yield | 0.98 | g | |

| Expected Yield | 70-85 | % | |

| Appearance | Off-white to pale yellow solid | ||

| Storage | 2-8 | °C | Under dry conditions[1][2] |

Experimental Protocol

1. Materials and Equipment:

-

(5-hydroxypyridin-2-yl)methanol

-

Activated Manganese Dioxide (MnO₂)

-

Anhydrous Chloroform (CHCl₃)

-

Methanol (for workup)

-

Celite or filter aid

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Magnetic stir bar

-

Buchner funnel and filter paper

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware

2. Reaction Setup:

-